- Method for continuously producing vulcanization accelerator CBS using MBT promoter and liquid chlorine as oxidant, China, , ,
Cas no 95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide)
N-Cyclohexylbenzodthiazole-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Cyclohexylbenzo[d]thiazole-2-sulfonamide
- CBS
- N-Cyclohexyl-2-benzothiazolylsulfenamide
- Accelerator CZ
- N-cyclohexyl-2-benzothiazole Sulfenamide
- 2-(cyclohexylaminothio)benzothiazole
- accicurehbs
- benzothiazyl-2-cyclohexylsulfenamide
- conaca
- conach
- conacs
- curax
- cyclohexyl_2_benzothiazolesulfenamide
- cyclohexyl-2-benzothiazolesulfenamide
- delacs
- ekagomcbs
- n-cyclohexyl-2-benzenethiazolesulfenamid
- n-cyclohexyl-2-benzothiazolesulfenamid
- n-cyclohexyl-2-benzothiazylsulfenamide
- noccelercz
- pennaccbs
- rhodifax16
- royalcbts
- sancelercm-po
- Accelerator CBTS
- CBS(CZ)
- rubber accelerator CBS
- N-cyclohexylbenzothiazole-2-sulphenamide
- N-cyclohexylbenzothiazole-2-sulfenamide
- 150#Solvent naphtha
- N-Cyclohexyl-2-Benzothiazolesulfenamide
- Thiohexam
- Santocure
- Sulfenax
- Durax
- Sulfenamide Ts
- Santocure Powder
- Vulkacite CZ
- Sulfenax TsB
- Vulkacit CZ
- Sulfenax CB
- Santocure Pellets
- Vulcafor CBS
- Ekagom CBS
- Conac S
- Conac A
- Delac S
- Royal CBTS
- Rhodifax 16
- Sulfenax CB 30
- Vulcafor hbs
- Vulkacit c
- Soxinol cz
- Vulkacit cz/c
- Sulfenax cb/k
- Vulkacit cz/k
- Nocceler CZ
- Accicure HBS
- Pennac CBS
- Sanceler CM-PO
- 2-Benzothiazolesulfenamide, N-cyclohexyl-
- N-Cyclohexyl-2-benzothiazolesulfenamide (ACI)
- 2-Benzothiazolesulfenic acid N-cyclohexylamide
- Accel CZ
- Accelerator CBS
- Accelerator CM
- Banac CBS
- CBS (accelerator)
- CBS 80
- CBTS
- CZ
- CZ 80
- CZ Vulcanizer
- CZ-G
- N-Cyclohexyl-2-benzothiazolylsulphenamide
- N-Cyclohexylbenzothiazolesulfenamide
- Nocceler CZ-G
- Nocceler CZ-P
- Nocceler CZ-R
- NSC 4809
- Oricel CZ
- Perkacit CBS
- Pilicure CBS
- Rhenogran CBS
- Rhenogran CBS 80
- Rubenamid C-EG/C
- Sanceler CM
- Sanceler CM-G
- Sanceler CZ-G
- Sanceler CZ-P
- Santocure CBS
- NCGC00159502-02
- S-(Benzo[d]thiazol-2-yl)-N-cyclohexylthiohydroxylamine
- NSC 4809; Nocceler CZ; Accelerator CZ; Accicure HBS
- N-cyclohexyl-2-benzothiazyl sulfenamide
- Santocure vulcanization accelerator
- 2(Cyclohexylaminothio)benzothiazole
- EC 202-411-2
- Benzothiazyl2cyclohexylsulfenamide
- NCyclohexyl2benzothiazylsulfenamide
- HSDB 2868
- NCyclohexylbenzothiazole2sulphenamide
- S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine #
- NCGC00159502-03
- 1ST001857-1000
- W-100165
- CAS-95-33-0
- EN300-7402242
- MLS004773968
- N-Cyclohexyl-2-benzothiazosulfenamide
- N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine
- SCHEMBL80270
- NCGC00256366-01
- N-(1,3-benzothiazol-2-ylthio)cyclohexanamine
- CBS, N-Cyclohexyl-2-benzothiazolesulfenamide
- SMR001798878
- UNII-UCA53G94EV
- SBI-0654655.0001
- DEQZTKGFXNUBJL-UHFFFAOYSA-
- Vulkacit CZ/EG-C
- n-cyclohexylbenzothiazol-2-sulfenamid
- NS00006793
- NSC-4809
- UCA53G94EV
- CHEMBL1591074
- Sufenax cb
- Ekaland CBS
- BRD-K64191834-001-03-1
- [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid
- Tox21_302924
- Cyclohexyl benzothiazole sulfenamide
- AS-15575
- NCGC00159502-04
- Akrochem CBTS
- 2-Benzenethiazolesulfenamide, N-cyclohexyl-
- DB-057577
- N-Cyclohexyl-2-benzothiazyl sulphenamide
- N-CYCLOHEXYLBENZOTHIAZYL-SULPHENAMIDE
- N-Cyclohexylbenzothiazoylsulfenamide
- Q4445828
- E80913
- AI3-16782
- 4-27-00-01867 (Beilstein Handbook Reference)
- Vulkacit cz/eg
- DB14200
- 1ST001857
- HY-W020755
- Sanceler CMPO
- Cyclohexylbenzothiazolylsulphenamide
- NCGC00259985-01
- 2-(CYCLOHEXYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
- N-Cyclohexyl-2-benzthiazyl sulfonamide
- NCyclohexyl2benzothiazolesulfenamide
- MFCD00022872
- Tox21_111721
- DTXSID5020360
- 2Benzenethiazolesulfenamide, Ncyclohexyl
- CS-0040170
- MLS006010082
- N-Cyclohexyl-2-benzthiazyl sulfenamide
- Cyclohexylbenzothiazyl sulphenamide
- N-Cyclohexylbenzothiazyl sulphenamide
- AKOS003658709
- NSC4809
- DTXCID50360
- CCRIS 4910
- Tox21_202436
- Conac H
- N-Cyclohexyl-2-benzothiazolylsulfonamide
- Cyclohexyl benzothiazolesulfenamide
- EINECS 202-411-2
- WLN: T56 BN DSJ CSM- AL6TJ
- BRN 0192376
- 95-33-0
- S-(1,3-Benzothiazol-2-yl)-N-cyclohexylthiohydroxylamine
- N-Cyclohexylbenzodthiazole-2-sulfonamide
-
- MDL: MFCD00022872
- Inchi: 1S/C13H16N2S2/c1-2-6-10(7-3-1)15-17-13-14-11-8-4-5-9-12(11)16-13/h4-5,8-10,15H,1-3,6-7H2
- InChI Key: DEQZTKGFXNUBJL-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)SC=1SNC1CCCCC1
Computed Properties
- Exact Mass: 264.07500
- Monoisotopic Mass: 264.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 78.5
Experimental Properties
- Color/Form: White or light gray powder.
- Density: 1.31~1.34g/cm3
- Melting Point: 98.0 to 104.0 deg-C
- Boiling Point: 410.4 °C at 760 mmHg
- Flash Point: 202 °C
- Refractive Index: 1.5700 (estimate)
- Water Partition Coefficient: Insoluble
- PSA: 78.46000
- LogP: 4.61660
- Solubility: Soluble in benzene; Dichloromethane; Carbon tetrachloride; Ethyl acetate; Acetone, slightly soluble in ethanol and gasoline, insoluble in water.
N-Cyclohexylbenzodthiazole-2-sulfonamide Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H317-H319-H360-H373-H410
- Warning Statement: P201-P202-P260-P264-P272-P273-P280-P302+P352+P333+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P391-P405-P501
- Hazardous Material transportation number:3077
- Hazard Category Code: R43: skin contact can produce allergic reactions. R36/37/38: irritating to eyes, respiratory tract and skin. R50/53: extremely toxic to aquatic organisms, which may cause long-term adverse effects on the aquatic environment.
- Safety Instruction: S26; S36/37/39; S61; S60; S37; S24
- RTECS:DL6250000
-
Hazardous Material Identification:
- Safety Term:9
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:9
- PackingGroup:III
- Storage Condition:Store at room temperature
N-Cyclohexylbenzodthiazole-2-sulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Cyclohexylbenzodthiazole-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XB193-25g |
N-Cyclohexylbenzodthiazole-2-sulfonamide |
95-33-0 | 95% | 25g |
60.0CNY | 2021-08-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-XB193-100g |
N-Cyclohexylbenzodthiazole-2-sulfonamide |
95-33-0 | 95% | 100g |
132.0CNY | 2021-08-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0576-500G |
N-Cyclohexyl-2-benzothiazolylsulfenamide |
95-33-0 | >98.0%(HPLC)(N) | 500g |
¥270.00 | 2024-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11970-25g |
N-Cyclohexyl-2-benzothiazolylsulfenamide |
95-33-0 | 25g |
¥53.0 | 2021-09-08 | ||
| TRC | C992305-250mg |
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide |
95-33-0 | 250mg |
$ 58.00 | 2023-09-08 | ||
| TRC | C992305-500mg |
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide |
95-33-0 | 500mg |
$ 81.00 | 2023-09-08 | ||
| TRC | C992305-2.5g |
N-Cyclohexylbenzo[d]thiazole-2-sulfonamide |
95-33-0 | 2.5g |
$ 98.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159494-500G |
N-Cyclohexylbenzodthiazole-2-sulfonamide |
95-33-0 | ≥98.0%(HPLC) | 500g |
¥149.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159494-25G |
N-Cyclohexylbenzodthiazole-2-sulfonamide |
95-33-0 | ≥98.0%(HPLC) | 25g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159494-100G |
N-Cyclohexylbenzodthiazole-2-sulfonamide |
95-33-0 | ≥98.0%(HPLC) | 100g |
¥49.90 | 2023-09-01 |
N-Cyclohexylbenzodthiazole-2-sulfonamide Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
Production Method 14
1.2 Reagents: Hydrogen peroxide ; 45 °C; 3 h, 45 °C; 25 min, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 45 °C
- N-cyclohexyl-2-benzothiazole sulfenamide applied as rubber vulcanization accelerator, and its synthesis process by using hydrogen peroxide as oxidant, China, , ,
Production Method 15
1.2 Reagents: Sodium hypochlorite Solvents: Water ; 38 min, pH 10.6 → pH 11.8, 40 °C; pH 11.8, 40 °C → 30 °C
- Process for the preparation of benzthiazolylsulfenamides by reaction of a primary amine with alkali salts of mercaptobenzthiazole in the presence of hydrogen peroxide and alkali metal hypochlorite., European Patent Organization, , ,
Production Method 16
Production Method 17
Production Method 18
1.2 50 °C
1.3 Reagents: Hydrogen peroxide Solvents: Water ; 2 h
- Process for preparation of rubber vulcanization accelerator CZ from a two step synthesis using hydrogen peroxide as oxidizing agent, China, , ,
Production Method 19
N-Cyclohexylbenzodthiazole-2-sulfonamide Raw materials
- 2(3H)-Benzothiazolethione,potassium salt (1:1)
- 1,3-benzothiazole-2-thiol
- 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole
- Sodium 2-mercaptobenzothiazole
N-Cyclohexylbenzodthiazole-2-sulfonamide Preparation Products
N-Cyclohexylbenzodthiazole-2-sulfonamide Suppliers
N-Cyclohexylbenzodthiazole-2-sulfonamide Related Literature
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-Cyclohexylbenzodthiazole-2-sulfonamide
Introduction to N-Cyclohexylbenzodithiazole-2-sulfonamide (CAS No. 95-33-0)
N-Cyclohexylbenzodithiazole-2-sulfonamide, a compound with the chemical identifier CAS No. 95-33-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of benzodithiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a cyclohexyl group and a sulfonamide moiety in its structure imparts unique chemical and pharmacological properties, making it a subject of extensive research and development.
The benzodithiazole scaffold is known for its structural versatility and has been widely explored in the design of bioactive molecules. The introduction of the sulfonamide group enhances the solubility and bioavailability of the compound, which is crucial for its formulation as an effective pharmaceutical agent. Additionally, the cyclohexyl substituent contributes to steric hindrance, influencing the compound's interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of benzodithiazole derivatives in addressing various therapeutic challenges. Studies have demonstrated that these compounds exhibit inhibitory effects on multiple enzymes and receptors, making them promising candidates for treating conditions such as inflammation, pain, and neurological disorders. The sulfonamide functionality, in particular, has been shown to modulate enzyme activity by serving as a hydrogen bond acceptor or by participating in hydrophobic interactions.
In the realm of drug discovery, N-Cyclohexylbenzodithiazole-2-sulfonamide has been investigated for its potential role in developing novel therapeutic strategies. Researchers have focused on optimizing its structure to improve pharmacokinetic properties while maintaining or enhancing biological activity. High-throughput screening (HTS) and computational modeling techniques have been employed to identify analogs with improved efficacy and reduced toxicity.
The pharmacological profile of N-Cyclohexylbenzodithiazole-2-sulfonamide has been studied in various preclinical models. Initial findings suggest that it interacts with specific biological pathways, leading to desirable therapeutic effects. For instance, its ability to inhibit certain kinases has been explored as a potential treatment for cancer-related diseases. Furthermore, its anti-inflammatory properties have been attributed to its capacity to modulate cytokine production and immune cell function.
One of the most compelling aspects of N-Cyclohexylbenzodithiazole-2-sulfonamide is its structural framework, which allows for modifications that can fine-tune its biological activity. The combination of the benzodithiazole core with the sulfonamide and cyclohexyl groups creates a versatile platform for drug design. Researchers have synthesized numerous derivatives to explore different pharmacological outcomes, demonstrating the compound's potential as a lead molecule in medicinal chemistry.
The synthesis of N-Cyclohexylbenzodithiazole-2-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are essential for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions play a crucial role in constructing the desired molecular framework.
As our understanding of molecular interactions continues to evolve, so does our approach to drug development. N-Cyclohexylbenzodithiazole-2-sulfonamide exemplifies how structural modifications can lead to novel therapeutics with significant clinical implications. Its unique combination of chemical features makes it a valuable asset in the quest for new medicines that address unmet medical needs.
The future prospects of N-Cyclohexylbenzodithiazole-2-sulfonamide are promising, with ongoing research aimed at uncovering new applications and refining its pharmacological profile. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality. As new data emerges from preclinical studies, it will be crucial to assess both efficacy and safety profiles before advancing into human trials.
In conclusion, N-Cyclohexylbenzodithiazole-2-sulfonamide (CAS No. 95-33-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its potential as a therapeutic agent continues to be explored through innovative research approaches, highlighting its importance in addressing contemporary challenges in medicine.
95-33-0 (N-Cyclohexylbenzodthiazole-2-sulfonamide) Related Products
- 4979-32-2(N,N-Dicyclohexyl-2-benzothiazolsulfene Amide)
- 52904-73-1(2-Benzothiazolesulfenamide, N-cyclohexyl-4-methyl-)
- 10220-34-5(2-Benzothiazolesulfenamide,N-(1-methylethyl)-)
- 36930-73-1(2-Benzothiazolesulfenamide,N-(1,1,3,3-tetramethylbutyl)-)
- 16832-62-5(Benzothiazole,2-[(hexahydro-1H-azepin-1-yl)thio]-)
- 26773-65-9(Benzothiazole,2-(1-piperidinylthio)-)
- 3264-02-6(2-Benzothiazolesulfenamide,N-(2-benzothiazolylthio)-N-cyclohexyl-)
- 38335-52-3(2-Benzothiazolesulfenamide,N-ethyl-)
- 110799-28-5(2-Benzothiazolesulfenamide,N-(1,1-dimethylpropyl)-)
- 95-31-8(S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine)